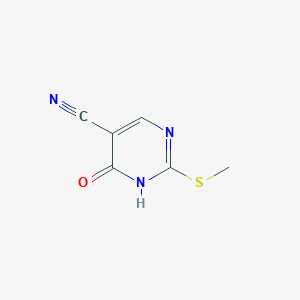

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Descripción general

Descripción

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C6H5N3OS and its molecular weight is 167.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile and its derivatives are prominently used in the synthesis of various chemical compounds. Kalogirou and Koutentis (2019) detailed the synthesis of 2-Cyanopyrimidines, including methods to convert methylthiopyrimidines into various carbonitriles, illustrating the chemical's versatility in creating new compounds (Kalogirou & Koutentis, 2019).

Anticancer and Anti-inflammatory Properties

Recent research by Bhale et al. (2022) found that certain derivatives of this compound show significant potential as anticancer agents, particularly against breast cancer cell lines. Their study also pointed to the anti-inflammatory properties of these compounds, expanding their therapeutic applications (Bhale et al., 2022).

Application in Antimicrobial Activity

The compound has been used in the synthesis of novel heterocyclic compounds with potential antimicrobial activity. Waghmare et al. (2012) synthesized new derivatives containing pyrimido-pyrimidine moiety and tested their antibacterial properties (Waghmare et al., 2012). Similarly, Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives from this compound and evaluated their antibacterial efficacy (Rostamizadeh et al., 2013).

Research in Enzyme Inhibition and Apoptosis Induction

El-Dydamony et al. (2022) investigated a series of derivatives linked to aromatic moietiesvia N-containing bridges for their cytotoxic activity against cancer cell lines. These compounds showed promising results in enzyme inhibition assays and apoptosis induction, suggesting their potential in cancer therapy, particularly targeting leukemia and breast cancer (El-Dydamony et al., 2022).

Green Chemistry and Nanocatalysis

Rostamizadeh and Nojavan (2014) demonstrated the use of this compound in an environmentally friendly synthesis method. They used MCM-41-NH2 as a nanoreactor and nanocatalyst for synthesizing novel derivatives, emphasizing the application of green chemistry principles in the compound's utilization (Rostamizadeh & Nojavan, 2014).

Inhibition of PI3K/AKT Axis in Cancer

Furthering its potential in cancer therapy, a study by El-Dydamony et al. (2022) on 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives revealed their efficacy in inhibiting the PI3K/AKT axis in leukemia. This mechanism of action highlights the compound's role in targeted cancer treatments (El-Dydamony et al., 2022).

Mecanismo De Acción

Target of Action

The primary target of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR), a tyrosine kinase . EGFR plays a crucial role in cell proliferation and survival, making it a significant target for anticancer agents .

Mode of Action

This compound: acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the phosphorylation and activation of EGFR . This inhibition disrupts the downstream signaling pathways that are crucial for tumor growth and survival .

Biochemical Pathways

The inhibition of EGFR by This compound affects several downstream signaling pathways, including the PI3K/AKT pathway . This pathway is involved in cell survival and proliferation. The disruption of this pathway leads to cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of This compound In silico admet studies were performed to explore its drug-likeness properties . These properties, including absorption, distribution, metabolism, excretion, and toxicity (ADME), significantly impact the bioavailability of the compound .

Result of Action

The action of This compound leads to significant molecular and cellular effects. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cells . Additionally, it upregulates the level of caspase-3, a key enzyme involved in apoptosis .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Like all drugs, its action and efficacy can be influenced by various factors, including ph, temperature, and the presence of other substances in the environment .

Análisis Bioquímico

Biochemical Properties

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been found to act as an inhibitor of certain tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and its mutant form, EGFR T790M . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation and survival. The compound’s ability to inhibit these kinases suggests its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various cell types have been studied extensively. It has been shown to exhibit cytotoxic activity against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound influences cell function by arresting the cell cycle at the G2/M phase and inducing apoptosis. Additionally, it upregulates the level of caspase-3, a key enzyme involved in the execution phase of cell apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the ATP-binding site of tyrosine kinases . This binding inhibits the kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. The compound’s ability to inhibit both wild-type and mutant forms of EGFR highlights its potential as a versatile anticancer agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells over extended periods, although some degradation may occur .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in future studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as tumor tissues, where it can exert its therapeutic effects . The compound’s distribution is influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target kinases . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular compartments . These localization mechanisms are essential for the compound’s ability to modulate cellular signaling pathways effectively .

Propiedades

IUPAC Name |

2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c1-11-6-8-3-4(2-7)5(10)9-6/h3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLKENCFQIAAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369475 | |

| Record name | 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89487-99-0 | |

| Record name | 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

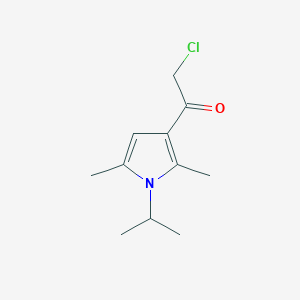

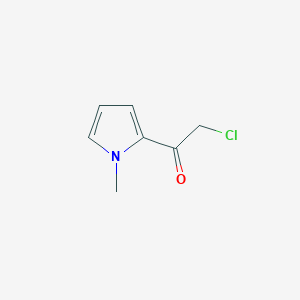

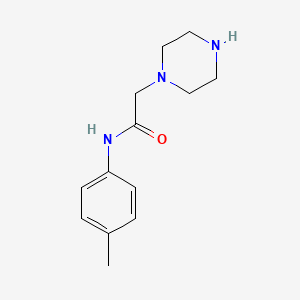

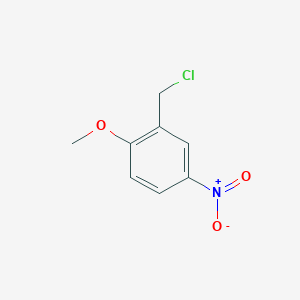

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide](/img/structure/B1349701.png)

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)